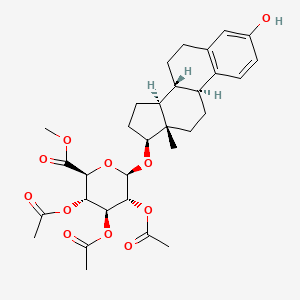

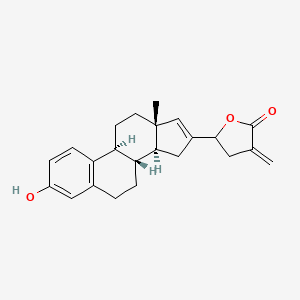

17α-雌二醇 17-(2,3,4-三-O-乙酰-|α-D-葡萄糖醛酸甲酯)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“17|A-Estradiol 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)” is a specific estrogen steroid hormone derivative . It is characterized by its estrogenic effects and has demonstrated efficacy in the alleviation of hot flashes and vaginal dryness, commonly experienced by women during menopause .

科学研究应用

Age-related Chronic Inflammation

17-alpha estradiol (17α-E2), a nonfeminizing estrogen with reduced affinity for the estrogen receptor, has been identified as a potential therapeutic intervention to target age-related chronic inflammation . This chronic inflammatory process affects more male than female individuals and is also involved in early onset of age-related diseases including sarcopenia, neurodegeneration, and metabolic diseases .

Neuroprotection

17α-E2 is the predominant form of estradiol in mouse and rat brains . It has been hypothesized that 17α-E2 could be as effective as 17-beta estradiol (17β-E2) in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases . It is considered a good candidate for testing its neuroprotective potential when given to humans .

Metabolic Dysfunction

Treatment with 17α-E2 reduces body weight while extending life span in male mice . However, the physiological mechanisms underlying these effects remain unclear .

Hormone Replacement Therapy

Estrogen is one of the most important female sex hormones, and is indispensable for reproduction . However, hormone replacement therapy might be associated with detrimental side effects, such as increased risk of stroke and breast cancer, raising concerns about its safety .

Alternative Therapies

Tissue-selective and non-classical estrogen analogues have become the focus of interest . The possibility of using selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment is being explored .

Liver Function

Estradiol 17-(β-D-glucuronide) (E 2 17G) is an estrogen metabolite formed in the liver and subsequently excreted in bile . It acts as a substrate of the multidrug resistance protein 2 (MRP2; K m = 75 µM), and through MRP2-mediated transport, functions as a cholestatic agent, decreasing bile flow .

作用机制

Target of Action

Given that it is a derivative of estradiol, it is likely to interact with estrogen receptors, which play a crucial role in numerous physiological processes .

Mode of Action

As a derivative of estradiol, it may bind to estrogen receptors and modulate gene expression .

Biochemical Pathways

Estradiol and its derivatives are known to be involved in a wide range of biological processes, including reproductive physiology, cardiovascular health, bone integrity, cognition, and behavior .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

As a derivative of estradiol, it may have a range of effects depending on the specific tissues and cells where the estrogen receptors are expressed .

Action Environment

Such factors could include pH, temperature, presence of other molecules, and the specific cellular environment .

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKLFSHXKYZPFF-JSQRUJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747723 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17|A-Estradiol 17-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) | |

CAS RN |

14364-66-0 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)